N-Fmoc-2-cyano-L-phenylalanine
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Overview
Description
Fmoc-2-cyano-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyano group attached to the phenyl ring. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-cyano-L-phenylalanine typically involves the protection of the amino group of 2-cyano-L-phenylalanine with the Fmoc group. This can be achieved by reacting 2-cyano-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production methods for Fmoc-2-cyano-L-phenylalanine are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-2-cyano-L-phenylalanine can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield 2-cyano-L-phenylalanine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products:
Oxidation: 2-cyano-L-phenylalanine carboxylic acid.
Reduction: 2-amino-L-phenylalanine.
Substitution: 2-cyano-L-phenylalanine.
Scientific Research Applications
Chemistry: Fmoc-2-cyano-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins .
Biology: In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions due to its ability to form stable peptide bonds.
Industry: Fmoc-2-cyano-L-phenylalanine is used in the production of hydrogels for biomedical applications, such as drug delivery systems and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-2-cyano-L-phenylalanine in biological systems involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed under basic conditions, allowing the peptide to fold and function properly .
Comparison with Similar Compounds
Fmoc-phenylalanine: Lacks the cyano group, making it less reactive in certain chemical reactions.
Fmoc-4-azido-phenylalanine: Contains an azido group instead of a cyano group, which can be used for click chemistry applications.
Uniqueness: Fmoc-2-cyano-L-phenylalanine is unique due to the presence of both the Fmoc protecting group and the cyano group. This combination allows for versatile chemical modifications and applications in peptide synthesis and other fields of research.
Properties
IUPAC Name |
3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGBBASKOIPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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